![molecular formula C14H17IO2S B14249685 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol CAS No. 318472-93-4](/img/structure/B14249685.png)
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol is a complex organic compound with the molecular formula C14H17IO2S. This compound is characterized by the presence of a benzenesulfinyl group, an iodoethenyl group, and a cyclohexanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced through the reaction of benzene with sulfur dioxide and a suitable oxidizing agent.
Introduction of the Iodoethenyl Group: The iodoethenyl group can be introduced via the reaction of an alkyne with iodine in the presence of a catalyst.
Cyclohexanol Formation: The cyclohexanol moiety can be synthesized through the hydrogenation of cyclohexanone.
These steps are followed by coupling reactions to form the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the iodoethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts, dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and substituted cyclohexanols .
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with enzymes and proteins, leading to the modulation of their activity. The iodoethenyl group can undergo substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Benzenesulfinyl)-1-bromoethenyl]cyclohexan-1-ol
- 1-[2-(Benzenesulfinyl)-1-chloroethenyl]cyclohexan-1-ol
- 1-[2-(Benzenesulfinyl)-1-fluoroethenyl]cyclohexan-1-ol
Uniqueness
1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol is unique due to the presence of the iodoethenyl group, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing unique opportunities for chemical modifications and applications .
Eigenschaften
CAS-Nummer |
318472-93-4 |
|---|---|
Molekularformel |
C14H17IO2S |
Molekulargewicht |
376.25 g/mol |
IUPAC-Name |
1-[2-(benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H17IO2S/c15-13(14(16)9-5-2-6-10-14)11-18(17)12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2 |
InChI-Schlüssel |
RPURLXGOKMKMFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=CS(=O)C2=CC=CC=C2)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
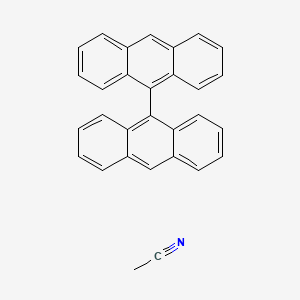

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
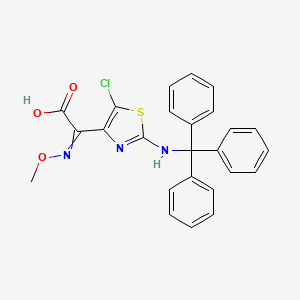
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
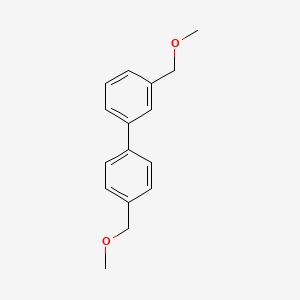
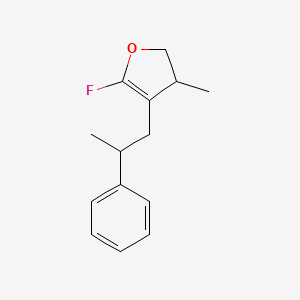
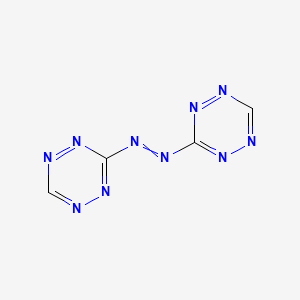
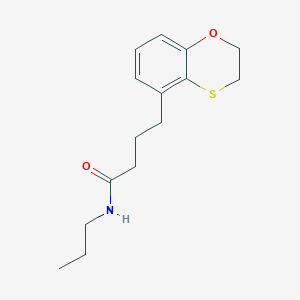
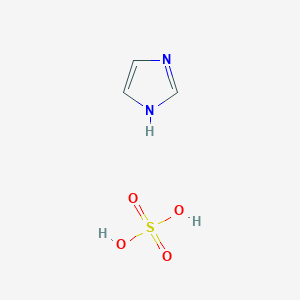
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
